

IUPAC nomenclature of bromofluoropropane isomers

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Compound of Interest

Compound Name: Bromofluoropropane

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An In-depth Technical Guide to the IUPAC Nomenclature of **Bromofluoropropane** Isomers

Introduction

Halogenated hydrocarbons, particularly those containing multiple, different halogen atoms, present a foundational area of study in organic chemistry. Their diverse applications, from pharmaceuticals to materials science, necessitate a clear and unambiguous system of nomenclature.^[1] The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these compounds, ensuring global consistency in scientific communication.^{[1][2]} This guide focuses on the isomers of **bromofluoropropane** (C_3H_6BrF), detailing the systematic application of IUPAC rules to name each constitutional and stereoisomer.

Propane, a three-carbon alkane, serves as the parent structure for these isomers. The substitution of one bromine and one fluorine atom onto this carbon backbone gives rise to several structural variations known as constitutional isomers. Furthermore, the presence of chiral centers in some of these isomers leads to the existence of stereoisomers (enantiomers).

Core Principles of IUPAC Nomenclature for Haloalkanes

The IUPAC nomenclature for haloalkanes follows a set of prioritized rules to ensure each distinct compound has a unique and descriptive name.^{[3][4]}

- **Parent Chain Identification:** The longest continuous carbon chain that contains the halogen atom(s) is identified as the parent alkane.^{[1][2]} For all isomers discussed herein, the parent chain is propane.
- **Numbering the Parent Chain:** The carbon chain is numbered from the end that gives the lowest possible number (locant) to the first encountered substituent (in this case, a halogen).^{[2][3]}
- **Alphabetical Ordering of Substituents:** When multiple different halogens are present, they are listed as prefixes in alphabetical order (bromo-, fluoro-), irrespective of their position on the carbon chain.^{[2][3]}
- **Stereoisomer Designation:** For molecules with chiral centers, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either (R) or (S). This designation is then included as a prefix in the IUPAC name.

Constitutional Isomers of Bromofluoropropane

There are five constitutional isomers of **bromofluoropropane**, distinguished by the connectivity of the bromine and fluorine atoms to the propane backbone.

1-Bromo-1-fluoropropane

In this isomer, both the bromine and fluorine atoms are attached to the first carbon of the propane chain. The carbon atom C1 is bonded to four different groups (a hydrogen atom, a bromine atom, a fluorine atom, and an ethyl group), making it a chiral center. Therefore, 1-bromo-1-fluoropropane exists as a pair of enantiomers.

- **IUPAC Name:** 1-Bromo-1-fluoropropane^[5]
- **Chirality:** Yes
- **Stereoisomers:** (R)-1-bromo-1-fluoropropane and (S)-1-bromo-1-fluoropropane

1-Bromo-2-fluoropropane

Here, the bromine atom is on the first carbon, and the fluorine atom is on the second. Numbering the chain gives the substituents the lowest possible locants (1 and 2).^[6] The

second carbon (C2) is a chiral center as it is attached to four different groups (a hydrogen atom, a fluorine atom, a methyl group, and a bromomethyl group). This isomer also exists as a pair of enantiomers.^[7]

- IUPAC Name: 1-Bromo-2-fluoropropane^[8]
- Chirality: Yes
- Stereoisomers: (R)-1-bromo-2-fluoropropane and (S)-1-bromo-2-fluoropropane

2-Bromo-1-fluoropropane

This isomer has the fluorine atom on the first carbon and the bromine atom on the second. According to IUPAC rules, substituents are named alphabetically.^[3] Thus, 'bromo' precedes 'fluoro' in the name. The second carbon (C2) is a chiral center, bonded to a hydrogen atom, a bromine atom, a methyl group, and a fluoromethyl group.

- IUPAC Name: 2-Bromo-1-fluoropropane^[9]
- Chirality: Yes
- Stereoisomers: (R)-2-bromo-1-fluoropropane and (S)-2-bromo-1-fluoropropane

1-Bromo-3-fluoropropane

In this structure, the halogen atoms are at the terminal positions of the three-carbon chain. To assign locants, the chain is numbered to give the alphabetically preceding substituent (bromo) the lower number.^{[10][11][12]} This molecule is achiral as no carbon atom is bonded to four different groups.

- IUPAC Name: 1-Bromo-3-fluoropropane^{[10][11][12]}
- Chirality: No

2-Bromo-2-fluoropropane

For this isomer, both the bromine and fluorine atoms are attached to the central carbon (C2) of the propane chain.^[13] The molecule is achiral.

- IUPAC Name: 2-Bromo-2-fluoropropane[13]
- Chirality: No

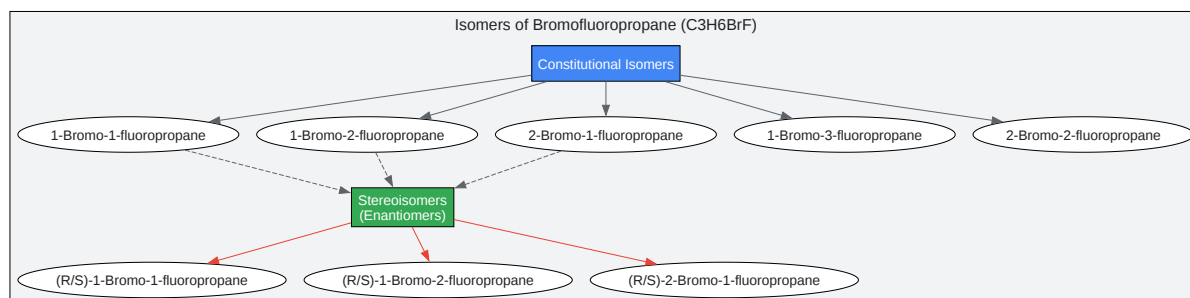
Data Summary

The following table summarizes the key properties of the **bromofluoropropane** isomers.

IUPAC Name	Molecular Formula	CAS Registry Number	Chirality
1-Bromo-1-fluoropropane	C ₃ H ₆ BrF	65291-92-1[5]	Yes
1-Bromo-2-fluoropropane	C ₃ H ₆ BrF	1871-72-3[6][8]	Yes
2-Bromo-1-fluoropropane	C ₃ H ₆ BrF	62122-17-2[9]	Yes
1-Bromo-3-fluoropropane	C ₃ H ₆ BrF	352-91-0[10][11]	No
2-Bromo-2-fluoropropane	C ₃ H ₆ BrF	2311-00-4[13]	No

Isomer Relationship Diagram

The logical relationship between the different isomers of **bromofluoropropane** can be visualized as a hierarchical structure, starting from the single molecular formula and branching into constitutional isomers, and further into stereoisomers where applicable.



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Caption: Isomeric relationships of **bromofluoropropane**.

Conclusion

The IUPAC nomenclature provides a robust and systematic method for naming the isomers of **bromofluoropropane**. By correctly identifying the parent chain, numbering the carbons to give the lowest locants to substituents, and arranging the halogen prefixes alphabetically, unique names are generated for each of the five constitutional isomers. For the three chiral isomers (1-bromo-1-fluoropropane, 1-bromo-2-fluoropropane, and 2-bromo-1-fluoropropane), the Cahn-Ingold-Prelog system is essential for distinguishing between their respective enantiomeric pairs. A thorough understanding of these rules is critical for researchers, scientists, and professionals in drug development to ensure precise communication and documentation.

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